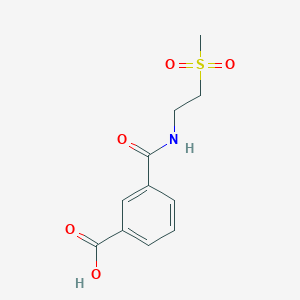

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

CAS No.:

Cat. No.: VC13424146

Molecular Formula: C11H13NO5S

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO5S |

|---|---|

| Molecular Weight | 271.29 g/mol |

| IUPAC Name | 3-(2-methylsulfonylethylcarbamoyl)benzoic acid |

| Standard InChI | InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |

| Standard InChI Key | OBFPQFONJPRKSQ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O |

| Canonical SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid (IUPAC name: 3-({[2-(methylsulfonyl)ethyl]carbamoyl})benzoic acid) has the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol. The structure comprises:

-

A benzoic acid backbone substituted at the 3-position.

-

A carbamoyl group (-NH-C(=O)-) linked to a 2-(methylsulfonyl)ethyl chain.

The methylsulfonyl moiety (-SO₂-CH₃) contributes to the molecule’s polarity and potential hydrogen-bonding interactions, while the carbamoyl group enhances its capacity for molecular recognition in biological systems .

Synthesis Methodologies

Key Reaction Pathways

Synthesis of 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid likely involves multi-step protocols, drawing parallels to methods used for related benzoic acid derivatives :

Carboxylic Acid Activation

The benzoic acid moiety is typically activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates such as acyl chlorides or mixed anhydrides. For example:

Carbamoylation

The activated acid reacts with 2-(methylsulfonyl)ethylamine to form the carbamoyl linkage:

Yields for analogous reactions range from 42% to 90%, depending on solvent choice (e.g., THF, diethyl ether) and temperature control.

Purification

Flash column chromatography with gradients of methanol in dichloromethane (0–5%) is commonly employed to isolate the product.

Comparative Synthesis Data

The table below summarizes reaction conditions and yields for analogous benzoic acid derivatives:

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural features make it a candidate for:

-

Prodrug formulations: Carbamoyl groups enhance solubility and bioavailability.

-

Targeted therapies: Interaction with sulfonylurea receptors (SURs) suggests potential in diabetes treatment .

Material Science

Methylsulfonyl-containing benzoic acids are used in liquid crystal polymers due to their thermal stability and dipole moments .

Comparative Analysis of Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume